molecular formula C19H17ClO2S B13979942 4-(3-chlorophenyl)-2,2-dimethyl-5-(4-(methylthio)phenyl)furan-3(2H)-one

4-(3-chlorophenyl)-2,2-dimethyl-5-(4-(methylthio)phenyl)furan-3(2H)-one

Cat. No.: B13979942
M. Wt: 344.9 g/mol
InChI Key: WBKCNRAARJBNKY-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-2,2-dimethyl-5-(4-(methylthio)phenyl)furan-3(2H)-one is an organic compound with a complex structure that includes a furan ring substituted with chlorophenyl and methylthiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-2,2-dimethyl-5-(4-(methylthio)phenyl)furan-3(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of substituents: The chlorophenyl and methylthiophenyl groups are introduced via electrophilic aromatic substitution reactions.

    Final assembly: The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale synthesis: Utilizing automated reactors and continuous flow systems to ensure consistent quality and yield.

    Optimization of reaction conditions: Employing catalysts and optimizing temperature, pressure, and solvent conditions to maximize efficiency.

    Purification: Using advanced techniques such as high-performance liquid chromatography (HPLC) and distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-2,2-dimethyl-5-(4-(methylthio)phenyl)furan-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), thiols (RSH)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

4-(3-chlorophenyl)-2,2-dimethyl-5-(4-(methylthio)phenyl)furan-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-2,2-dimethyl-5-(4-(methylthio)phenyl)furan-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes: Inhibiting or activating enzymatic activity, leading to changes in metabolic pathways.

    Interact with receptors: Modulating receptor activity and influencing cellular signaling pathways.

    Affect gene expression: Altering the expression of specific genes, resulting in changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

    4-(3-chlorophenyl)-2,2-dimethyl-5-phenylfuran-3(2H)-one: Lacks the methylthio group, resulting in different chemical properties and reactivity.

    4-(3-chlorophenyl)-2,2-dimethyl-5-(4-methoxyphenyl)furan-3(2H)-one: Contains a methoxy group instead of a methylthio group, leading to variations in biological activity.

Uniqueness

4-(3-chlorophenyl)-2,2-dimethyl-5-(4-(methylthio)phenyl)furan-3(2H)-one is unique due to the presence of both chlorophenyl and methylthiophenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H17ClO2S

Molecular Weight

344.9 g/mol

IUPAC Name

4-(3-chlorophenyl)-2,2-dimethyl-5-(4-methylsulfanylphenyl)furan-3-one

InChI

InChI=1S/C19H17ClO2S/c1-19(2)18(21)16(13-5-4-6-14(20)11-13)17(22-19)12-7-9-15(23-3)10-8-12/h4-11H,1-3H3

InChI Key

WBKCNRAARJBNKY-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)SC)C3=CC(=CC=C3)Cl)C

Origin of Product

United States

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